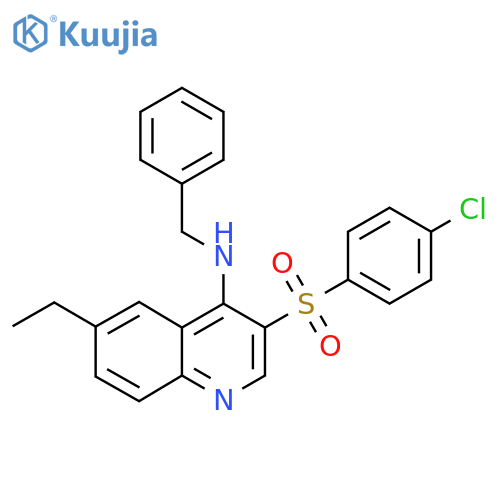Cas no 895640-16-1 (N-benzyl-3-(4-chlorobenzenesulfonyl)-6-ethylquinolin-4-amine)

895640-16-1 structure
商品名:N-benzyl-3-(4-chlorobenzenesulfonyl)-6-ethylquinolin-4-amine
N-benzyl-3-(4-chlorobenzenesulfonyl)-6-ethylquinolin-4-amine 化学的及び物理的性質
名前と識別子
-
- N-benzyl-3-(4-chlorobenzenesulfonyl)-6-ethylquinolin-4-amine
- 4-Quinolinamine, 3-[(4-chlorophenyl)sulfonyl]-6-ethyl-N-(phenylmethyl)-
- F1609-0117
- N-benzyl-3-(4-chlorophenyl)sulfonyl-6-ethylquinolin-4-amine
- AKOS001858815
- N-benzyl-3-((4-chlorophenyl)sulfonyl)-6-ethylquinolin-4-amine
- 895640-16-1
-
- インチ: 1S/C24H21ClN2O2S/c1-2-17-8-13-22-21(14-17)24(27-15-18-6-4-3-5-7-18)23(16-26-22)30(28,29)20-11-9-19(25)10-12-20/h3-14,16H,2,15H2,1H3,(H,26,27)
- InChIKey: RXYISBMZSGYRMX-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=CC=1)S(C1=CN=C2C=CC(CC)=CC2=C1NCC1C=CC=CC=1)(=O)=O
計算された属性
- せいみつぶんしりょう: 436.1012268g/mol
- どういたいしつりょう: 436.1012268g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 30
- 回転可能化学結合数: 6
- 複雑さ: 638
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 6.4
- トポロジー分子極性表面積: 67.4Ų
じっけんとくせい
- 密度みつど: 1.323±0.06 g/cm3(Predicted)
- ふってん: 634.0±55.0 °C(Predicted)
- 酸性度係数(pKa): 4.66±0.50(Predicted)
N-benzyl-3-(4-chlorobenzenesulfonyl)-6-ethylquinolin-4-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1609-0117-2mg |
N-benzyl-3-(4-chlorobenzenesulfonyl)-6-ethylquinolin-4-amine |
895640-16-1 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1609-0117-2μmol |
N-benzyl-3-(4-chlorobenzenesulfonyl)-6-ethylquinolin-4-amine |
895640-16-1 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1609-0117-25mg |
N-benzyl-3-(4-chlorobenzenesulfonyl)-6-ethylquinolin-4-amine |
895640-16-1 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
| Life Chemicals | F1609-0117-40mg |
N-benzyl-3-(4-chlorobenzenesulfonyl)-6-ethylquinolin-4-amine |
895640-16-1 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
| Life Chemicals | F1609-0117-10μmol |
N-benzyl-3-(4-chlorobenzenesulfonyl)-6-ethylquinolin-4-amine |
895640-16-1 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1609-0117-20μmol |
N-benzyl-3-(4-chlorobenzenesulfonyl)-6-ethylquinolin-4-amine |
895640-16-1 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1609-0117-3mg |
N-benzyl-3-(4-chlorobenzenesulfonyl)-6-ethylquinolin-4-amine |
895640-16-1 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1609-0117-75mg |
N-benzyl-3-(4-chlorobenzenesulfonyl)-6-ethylquinolin-4-amine |
895640-16-1 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
| Life Chemicals | F1609-0117-10mg |
N-benzyl-3-(4-chlorobenzenesulfonyl)-6-ethylquinolin-4-amine |
895640-16-1 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1609-0117-30mg |
N-benzyl-3-(4-chlorobenzenesulfonyl)-6-ethylquinolin-4-amine |
895640-16-1 | 90%+ | 30mg |
$119.0 | 2023-05-17 |
N-benzyl-3-(4-chlorobenzenesulfonyl)-6-ethylquinolin-4-amine 関連文献
-
Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232
-
Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052
-
Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439
-
Bipin Kumar Gupta,Garima Kedawat,Kanika,Sajna Antony Vithayathil,Rimli Lahon,V. N. Singh,Abhay D. Deshmukh,Tharangattu N. Narayanan,Nidhi Singh,Sarika Gupta RSC Adv., 2017,7, 41486-41494
895640-16-1 (N-benzyl-3-(4-chlorobenzenesulfonyl)-6-ethylquinolin-4-amine) 関連製品
- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)
- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)
- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)
- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)
- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)
- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)
- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)
- 205927-64-6(3-(Dimethylamino)benzohydrazide)
- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)
- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬
